molecular formula C10H8Cl2O3 B1398583 Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate CAS No. 56719-68-7

Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate

Cat. No. B1398583
CAS RN: 56719-68-7
M. Wt: 247.07 g/mol
InChI Key: MALONIFXTCFWPR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Applications

  • Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate has been used in various synthesis processes. For instance, it has been utilized in the synthesis of substituted 3-hydroxythiophenes, which are not accessible through other routes. This demonstrates the compound's utility in creating structurally diverse chemicals (Ostapiuk et al., 2021).

Photoreactivity and Solvent Dependency

  • The compound exhibits distinct photoreactivity depending on the solvent used. In certain conditions, it can lead to the production of benzocyclobutenols and 3-oxonaphthalenones, highlighting its role in photochemical applications (Saito et al., 1998).

Conjugation with Fullerenes

  • It has been successfully conjugated with fullerene C60, which is significant in the field of material science, particularly in studying redox properties and developing new materials (Torosyan et al., 2015).

Catalyst in Chemical Reactions

  • The compound acts as an important reactant in the transesterification of β-ketoesters, demonstrating its catalytic properties in chemical transformations (Pericas et al., 2008).

Applications in Metal Complexes and Cancer Research

  • Derivatives of Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate have been used to synthesize metal complexes, which were tested for anti-tumor activities, indicating potential applications in medicinal chemistry and cancer research (Aboelmagd et al., 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALONIFXTCFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266394
Record name Methyl 2,5-dichloro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate

CAS RN

56719-68-7
Record name Methyl 2,5-dichloro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56719-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dichloro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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